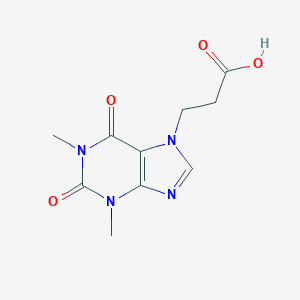
3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7h-purin-7-yl)propanoic acid
概要
説明
Xalatanは、化学的にはイソプロピル-(Z)-7[(1R,2R,3R,5S)3,5-ジヒドロキシ-2-[(3R)-3-ヒドロキシ-5-フェニルペンチル]シクロペンチル]-5-ヘプテン酸として知られており、プロスタグランジンF2αアナログです。 これは主に、開放隅角緑内障または眼圧亢進の患者における眼圧上昇を軽減するための点眼剤として使用されます . Xalatanは無色からわずかに黄色がかった油で、アセトニトリルに非常に溶けやすく、アセトン、エタノール、酢酸エチル、イソプロパノール、メタノール、およびオクタノールに自由に溶けます .
準備方法
合成経路および反応条件: Xalatanの合成は、プロスタグランジンF2αアナログのエステル化を伴います。 主要なステップには、シクロペンタン環の形成とイソプロピルエステル基の付加が含まれます。 反応条件は通常、アセトニトリルやアセトンなどの有機溶媒の使用を伴い、反応は化合物の安定性を確保するために制御された温度で行われます .
工業生産方法: Xalatanの工業生産は、ラボでの合成と同様の反応条件を使用して大規模合成を行いますが、収率と純度を高めるために最適化されています。 このプロセスには、最終製品の一貫性と安全性を確保するための厳格な品質管理対策が含まれています。 有効成分であるラタノプロストは、安定性と有効性を維持するために、防腐剤と緩衝剤を加えた滅菌点眼液に製剤化されます .
化学反応の分析
反応の種類: Xalatanは、加水分解、酸化、エステル化など、いくつかの種類の化学反応を起こします。 イソプロピルエステル基の加水分解により、Xalatanは生物活性に不可欠な活性酸形に変換されます .
一般的な試薬と条件: Xalatanを含む反応で使用される一般的な試薬には、アセトニトリル、アセトン、エタノールなどの有機溶媒が含まれます。 反応は通常、化合物の分解を防ぐために穏やかな条件で行われます .
主要な生成物: Xalatanの加水分解から形成される主要な生成物は、ラタノプロストの活性酸形で、治療効果をもたらします。 その他の生成物には、酸化やその他の代謝経路によって形成されるさまざまな代謝物が含まれる可能性があります .
科学研究への応用
Xalatanは、化学、生物学、医学、および産業の分野において、特に幅広い科学研究への応用があります。 化学では、そのユニークなプロスタグランジンアナログ構造とその反応性が研究されています。 産業では、Xalatanは新しい点眼薬と製剤を開発するためのモデル化合物として使用されています .
科学的研究の応用
Xalatan has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry In chemistry, it is studied for its unique prostaglandin analogue structure and its reactivityIn industry, Xalatan is used as a model compound for developing new ophthalmic drugs and formulations .
作用機序
Xalatanは、プロスタノイドFP受容体に結合することで作用を発揮し、眼からの房水の流出量を増加させ、眼圧を低下させます . 関与する分子標的には、房水の排水に関与する脈絡膜強膜経路が含まれます。 FP受容体の活性化は、細胞外マトリックスの変化と強膜の透過性の増加につながり、房水の流出が促進されます .
類似化合物との比較
Xalatanは、ビマトプロストやトラボプロストなどの他のプロスタグランジンアナログと比較されることがよくあります。 これらの化合物はすべて眼圧を下げるために使用されますが、XalatanはFP受容体への特異的な結合親和性と、比較的低い全身副作用の発現率が特徴です . 類似の化合物には以下が含まれます。
- ビマトプロスト
- トラボプロスト
- タフルプロスト
これらの化合物はそれぞれ独自の特性と有効性プロファイルを持っていますが、Xalatanは緑内障および眼圧亢進の治療において広く使用され、よく研究されている選択肢であり続けています .
特性
IUPAC Name |
3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4/c1-12-8-7(9(17)13(2)10(12)18)14(5-11-8)4-3-6(15)16/h5H,3-4H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUPLDFSBVJNIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358648 | |
| Record name | 3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17781-08-7 | |
| Record name | 3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


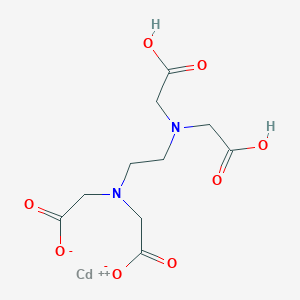

![5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B97895.png)
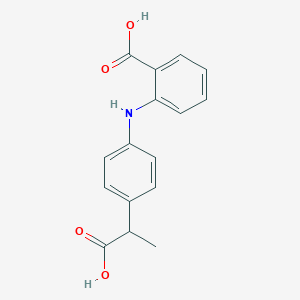

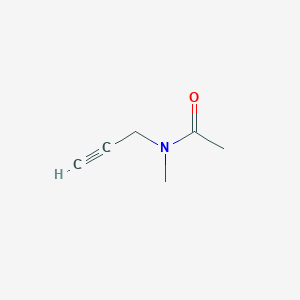
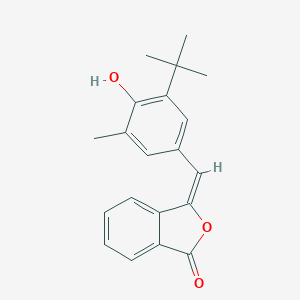
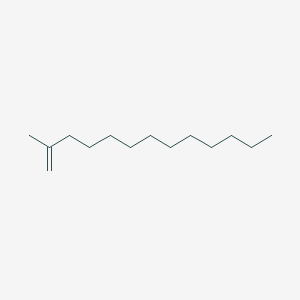
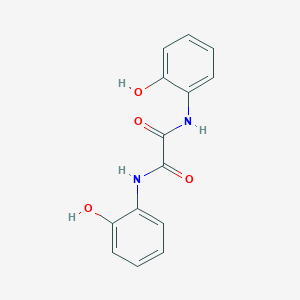
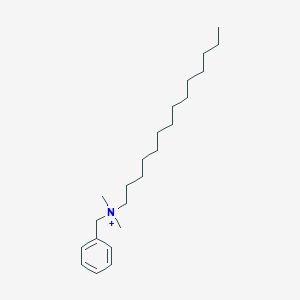
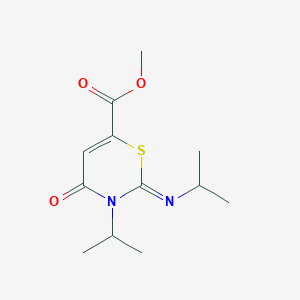
![bis[2-(2-butoxyethoxy)ethyl] benzene-1,2-dicarboxylate](/img/structure/B97914.png)
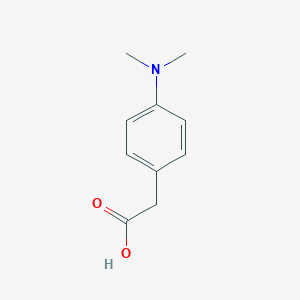
![Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt](/img/structure/B97918.png)
